Potassium metaborate 4/3-water

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

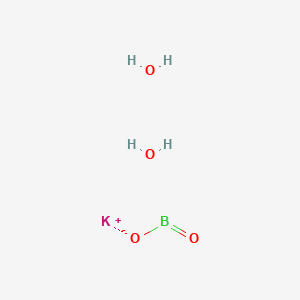

Potassium metaborate 4/3-water is a chemical compound with the formula KBO₂·4/3H₂O. It is a hydrated form of potassium metaborate, which is a borate of potassium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium metaborate 4/3-water can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution, where the boric acid reacts with the potassium hydroxide to form potassium metaborate and water. The reaction can be represented as follows:

KOH+H3BO3→KBO2+2H2O

The resulting potassium metaborate can then be crystallized from the solution to obtain the hydrated form, this compound.

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction conditions, such as temperature and pH, are crucial in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium metaborate 4/3-water undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, potassium metaborate can hydrolyze to form boric acid and potassium hydroxide.

Neutralization: It can react with acids to form boric acid and the corresponding potassium salt.

Complexation: Potassium metaborate can form complexes with various metal ions, which can be useful in different chemical applications.

Common Reagents and Conditions

Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with potassium metaborate.

Water: Acts as a solvent and reactant in hydrolysis reactions.

Metal Ions: Various metal ions can be used to form complexes with potassium metaborate.

Major Products Formed

Boric Acid (H₃BO₃): Formed during hydrolysis and neutralization reactions.

Potassium Salts: Formed during neutralization reactions with different acids.

Metal Complexes: Formed during complexation reactions with metal ions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Potassium metaborate exists in various hydrated forms, with KBO2·4/3H2O being one of the most studied. The structure consists of potassium ions coordinated with borate ions and water molecules, influencing its solubility and reactivity in aqueous solutions. Research has shown that potassium metaborate can form different coordination complexes depending on the concentration and pH of the solution, affecting its chemical behavior in various applications .

Water Treatment

Potassium metaborate is utilized in water treatment processes due to its ability to interact with pollutants. It has been shown to enhance the removal of heavy metals and other contaminants from water sources. For instance, studies indicate that potassium metaborate can effectively precipitate arsenates when combined with other reagents, thereby improving water quality .

Case Study: Arsenate Removal

- Objective: To evaluate the efficiency of potassium metaborate in removing arsenates from contaminated water.

- Method: In-situ formation of magnesium hydroxide using potassium metaborate was tested.

- Results: The study demonstrated a significant reduction in arsenate levels, showcasing potassium metaborate's effectiveness as a coagulant .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Arsenate Concentration (mg/L) | 50 | <0.01 |

Chemical Synthesis

Potassium metaborate serves as a precursor in the synthesis of various boron-containing compounds. Its role as a boron source is crucial in producing materials for electronic applications, such as semiconductors and photovoltaic cells.

Case Study: Boron-Doped Photoanodes

- Objective: To enhance the performance of BiVO4 photoanodes through borate treatment.

- Method: Potassium metaborate was applied to modify BiVO4 surfaces.

- Results: The treated photoanodes exhibited improved efficiency in photoelectrochemical water oxidation, demonstrating the compound's utility in energy applications .

| Parameter | Untreated BiVO4 | Treated BiVO4 |

|---|---|---|

| Water Oxidation Efficiency (%) | 5 | 15 |

Biological Applications

Recent studies have explored the antibacterial properties of potassium metaborate. It has been found to influence cytokine levels and exhibit antimicrobial effects against various pathogens.

Case Study: Antibacterial Effects

- Objective: To assess the antibacterial efficacy of potassium metaborate.

- Method: In vitro tests were conducted against bacterial strains.

- Results: Potassium metaborate showed significant antibacterial activity, making it a candidate for medical applications .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Wirkmechanismus

The mechanism of action of potassium metaborate 4/3-water involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The borate ions can form complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to hydrolyze and release boric acid can contribute to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Potassium metaborate 4/3-water can be compared with other similar compounds, such as:

Sodium Metaborate (NaBO₂): Similar in structure and properties but contains sodium instead of potassium.

Lithium Metaborate (LiBO₂): Another borate compound with lithium as the cation.

Ammonium Metaborate (NH₄BO₂): Contains ammonium as the cation and has different solubility and reactivity compared to potassium metaborate.

Uniqueness

This compound is unique due to its specific hydration state and the presence of potassium ions. This gives it distinct properties and applications compared to other metaborate compounds. Its ability to form stable complexes with metal ions and its antimicrobial properties make it particularly valuable in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

potassium;oxido(oxo)borane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.K.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYHYLYHPKUQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.